molecular formula C12H14Br2ClOP B12804601 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide CAS No. 38864-57-2

3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide

Cat. No.: B12804601
CAS No.: 38864-57-2
M. Wt: 400.47 g/mol
InChI Key: HSLOFKFMYMCCLI-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is a specialized organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide typically involves the reaction of 4-chlorophenylethyl bromide with a phospholane derivative. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the phospholane ring. The bromination of the phospholane ring is achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include phosphine oxides, debrominated phospholanes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials, such as flame retardants and plasticizers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phospholane ring structure also plays a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
  • 3,4-Dibromo-1-(2-(4-methylphenyl)ethyl)phospholane 1-oxide
  • 3,4-Dibromo-1-(2-(4-fluorophenyl)ethyl)phospholane 1-oxide

Uniqueness

3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and stability compared to its analogs. The combination of these halogens with the phospholane ring enhances its potential for diverse chemical transformations and applications.

Properties

CAS No.

38864-57-2

Molecular Formula

C12H14Br2ClOP

Molecular Weight

400.47 g/mol

IUPAC Name

3,4-dibromo-1-[2-(4-chlorophenyl)ethyl]-1λ5-phospholane 1-oxide

InChI

InChI=1S/C12H14Br2ClOP/c13-11-7-17(16,8-12(11)14)6-5-9-1-3-10(15)4-2-9/h1-4,11-12H,5-8H2

InChI Key

HSLOFKFMYMCCLI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CP1(=O)CCC2=CC=C(C=C2)Cl)Br)Br

Origin of Product

United States

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